molecular formula C5H10N2O2 B6172693 3-methyl-4-nitrosomorpholine CAS No. 94123-29-2

3-methyl-4-nitrosomorpholine

Cat. No.: B6172693
CAS No.: 94123-29-2
M. Wt: 130.1
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Description

3-Methyl-4-nitrosomorpholine is a nitrosamine derivative research chemical. Nitrosamines are a class of compounds widely utilized in scientific research to study mechanisms of carcinogenesis and genotoxicity . As a structural analog of N-Nitrosomorpholine, a well-characterized genotoxic and carcinogenic agent in animal models , this methyl-substituted variant may be of significant interest for investigating structure-activity relationships. Researchers can employ it in toxicogenomic studies to understand the molecular pathways affected by nitrosamine exposure . It is also valuable for methodological development in analytical chemistry, particularly in creating sensitive detection protocols for nitrosamine compounds . This product is strictly for research and development purposes in a controlled laboratory setting. It is not intended for personal, medicinal, or household use. All safety data sheets and handling protocols must be consulted prior to use.

Properties

CAS No.

94123-29-2

Molecular Formula

C5H10N2O2

Molecular Weight

130.1

Purity

95

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 3 Methyl 4 Nitrosomorpholine

Precursor Chemistry and Nitrosation Pathways

The foundational step in synthesizing 3-methyl-4-nitrosomorpholine is the nitrosation of a secondary amine precursor. ccsnorway.com This reaction's efficiency is governed by the nature of the amine and the specific nitrosating agents and conditions employed. europa.eu

Direct Nitrosation of Substituted Morpholines

The most direct route to this compound is the nitrosation of its secondary amine precursor, 3-methylmorpholine (B1346471). Secondary amines are particularly susceptible to nitrosation. google.com The reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the morpholine (B109124) ring. nih.gov The general reactivity for nitrosation increases in the order of primary amine < tertiary amine < secondary amine, making 3-methylmorpholine a prime candidate for this transformation. ccsnorway.com The reaction proceeds by the attack of the unprotonated amine's free electron pair on the nitrosating agent. europa.eu

Nitrosating Agents and Reaction Conditions

A variety of reagents and conditions can be utilized to achieve the nitrosation of 3-methylmorpholine. The choice of agent and reaction parameters significantly influences the reaction rate and yield.

Common Nitrosating Agents:

Nitrous Acid (HNO₂): Often generated in situ from the acidification of nitrite (B80452) salts like sodium nitrite (NaNO₂). google.comacs.org This is a conventional and widely used method. cardiff.ac.uk The reaction rate is typically second order with respect to nitrous acid, as two molecules of HNO₂ form the active nitrosating intermediate, dinitrogen trioxide (N₂O₃). europa.eu

Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetroxide (N₂O₄): These nitrogen oxides are potent nitrosating agents. google.comnih.gov They can be formed from the oxidation of nitric oxide (NO) and are common in various environments. google.com

Peroxynitrite (ONOO⁻): This reactive nitrogen species can also nitrosate secondary amines. nih.gov Studies on morpholine have shown that nitrosation by peroxynitrite is more favorable at alkaline pH. nih.gov

Nitrosyl Halides (e.g., NOCl) and Nitrosonium Salts (e.g., NOBF₄): These are powerful nitrosating agents used for less reactive substrates. europa.eunih.gov

tert-Butyl Nitrite (TBN): A versatile reagent used for N-nitrosation under various conditions. organic-chemistry.org

Electrochemical Methods: Recent approaches utilize electrochemical synthesis, for instance, using sodium nitrite as the nitroso source in dichloromethane, which allows for late-stage functionalization of complex molecules. cardiff.ac.uk Another electrochemical method involves using nitromethane (B149229) in the presence of catalysts. rsc.org

Reaction Conditions: The kinetics of nitrosation are highly dependent on factors such as pH, temperature, and the presence of catalysts or inhibitors. europa.eu

pH: Acidic conditions are typically required to form the active nitrosating agent, N₂O₃, from nitrite. europa.euacs.org The optimal pH for the nitrosation of morpholine with nitrite is acidic. researchgate.net However, different pathways can be dominant at different pH levels; for example, peroxynitrite-mediated nitrosation of morpholine is more efficient at alkaline pH. nih.gov

Temperature: Nitrosation reactions can occur at moderate temperatures, but elevated temperatures can influence the rate and potentially lead to decomposition of the product. google.comnih.gov

Catalysts and Inhibitors: The reaction can be catalyzed by certain species. Conversely, substances like bicarbonate can inhibit nitrosation by peroxynitrite. nih.gov

Table 1: Nitrosating Agents and Typical Conditions

Nitrosating Agent Precursors/Generation Typical Conditions Reference
Nitrous Acid (HNO₂) Sodium Nitrite (NaNO₂) + Acid Aqueous, acidic pH (e.g., pH 3.4) europa.eugoogle.com
Dinitrogen Trioxide (N₂O₃) 2 HNO₂ ⇌ N₂O₃ + H₂O Acidic aqueous solution europa.eu
Peroxynitrite (ONOO⁻) Synthetically prepared Alkaline pH enhances nitrosation nih.gov
Electrochemical Nitrosation Nitromethane, Me₄NI, DABCO Acetonitrile, 50°C, constant current rsc.org
Transnitrosation Reagent N-nitrososulfonamide Mild conditions organic-chemistry.org

Advanced Synthetic Methodologies for Analogue Generation

Modern synthetic organic chemistry offers several advanced techniques that can be applied to generate analogues of this compound. These methods provide access to a wider range of derivatives for further study. tandfonline.comacs.org

One key strategy involves the use of α-lithiated nitrosamines. nih.gov The protons on the carbon atom alpha to the nitroso group are acidic and can be removed by a strong base like lithium diisopropylamide (LDA). The resulting α-lithiated intermediate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of different substituents on the morpholine ring. This provides a versatile one-pot procedure for the α-substitution of the parent secondary amine via its nitrosamine (B1359907) derivative. nih.gov

Photochemical reactions also offer unique pathways for modifying nitrosamines. acs.org Under photolytic conditions in an acidic medium, nitrosamines can generate aminium radicals. These highly reactive species can then participate in addition reactions across unsaturated carbon-carbon bonds, leading to more complex molecular architectures. acs.org

Stereoselective Synthesis of this compound Isomers

The this compound molecule contains a chiral center at the C3 position of the morpholine ring, meaning it can exist as two enantiomers, (R)-3-methyl-4-nitrosomorpholine and (S)-3-methyl-4-nitrosomorpholine. Furthermore, due to the partial double bond character of the N-N bond, N-nitrosamines can exist as (E) and (Z) stereoisomers (rotamers). cardiff.ac.ukresearchgate.net

The stereoselective synthesis of specific isomers is a significant challenge in organic chemistry. While the general literature on the stereoselective synthesis of this compound is not extensive, principles from related chiral nitrosamine chemistry can be applied. For other chiral nitrosamines, methods such as inclusion crystallization with optically active host compounds have been used to resolve enantiomers. researchgate.net This technique relies on the differential formation of crystalline inclusion complexes between the racemic nitrosamine and a chiral host, allowing for the separation of the enantiomers.

The synthesis would typically start from an enantiomerically pure precursor, such as (R)-3-methylmorpholine or (S)-3-methylmorpholine. Nitrosation of these chiral precursors would be expected to yield the corresponding chiral (R) or (S) nitrosamine, preserving the stereochemistry at the C3 position. The control of the (E)/(Z) isomerism around the N-N bond is more complex and often results in a mixture of rotamers that may be observable by NMR spectroscopy. researchgate.net

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of this compound, proper purification and isolation are critical to obtain a product of high purity. A combination of standard and specialized laboratory techniques is employed.

Extraction: The initial workup of the reaction mixture typically involves extraction with an organic solvent, such as ethyl acetate (B1210297) or methylene (B1212753) chloride, to separate the product from the aqueous reaction medium. rsc.org The combined organic layers are then dried using an agent like anhydrous sodium sulfate (B86663). rsc.org

Chromatography: Column chromatography is a principal method for purifying nitrosamines. rsc.org A silica (B1680970) gel stationary phase is commonly used, with an eluent system tailored to the polarity of the product. For this compound, a mixture of petroleum ether and ethyl acetate (e.g., 4:1 ratio) has been documented as an effective mobile phase. rsc.org For other nitrosamines, alumina (B75360) has also been used as the stationary phase for column cleanup. epa.gov

Thermal Decomposition: In some industrial applications, N-nitroso compounds can be removed from a product mixture by heating the composition to a temperature where the N-nitroso derivative decomposes, but the desired main compound remains stable. google.com Volatile decomposition products are then removed, for instance, under vacuum. google.com

Chemical Treatment: Methods have been developed to reduce N-nitroso compound concentrations by adding specific chemical agents that react with and eliminate them or their precursors. google.com

It is important to note that nitrosamines are known to be light-sensitive, and therefore, samples should be stored in amber or foil-wrapped containers to minimize photolytic decomposition. epa.gov

Table 2: Purification Techniques for N-Nitroso Compounds

Technique Description Typical Application Reference
Solvent Extraction Separation of the product from an aqueous phase using an immiscible organic solvent. Initial workup post-reaction. rsc.org
Column Chromatography Separation based on differential adsorption on a stationary phase (e.g., silica gel, alumina). Primary purification method for isolating the target compound. rsc.orgepa.gov
Thermal Decomposition Heating the mixture to selectively decompose the N-nitroso impurity. Industrial purification of bulk chemicals. google.com
Crystallization Purification of solid compounds based on differences in solubility. Used for crystalline N-nitroso compounds or their precursors. google.com

Reactivity Profiles and Reaction Mechanisms of 3 Methyl 4 Nitrosomorpholine

Electrophilic and Nucleophilic Transformations

N-nitrosamines, including 3-methyl-4-nitrosomorpholine, possess a unique electronic structure that allows them to react with both electrophiles and nucleophiles. The nitrosamine (B1359907) functionality features a nitrogen-nitrogen double bond, with the nitrogen atom of the nitroso group being electron-deficient and the oxygen atom being electron-rich.

Electrophilic Transformations:

The oxygen atom of the nitroso group in N-nitrosamines is a primary site for electrophilic attack. Reactions with various electrophiles lead to the formation of O-substituted hydroxydiazenium salts. nih.gov Common electrophiles used in these transformations include alkylating agents, which result in the formation of alkoxydiazenium salts. acs.org

Electrophile TypeProduct
Alkylating AgentsAlkoxydiazenium Salts
Trialkyloxonium saltsO-alkylated nitrosamines
Dimethyl sulfate (B86663)O-alkylated nitrosamines
Alkyl fluorosulfonatesO-alkylated nitrosamines
Alkyl halides with silver perchlorateO-alkylated nitrosamines

These resulting O-substituted cations are themselves electrophilic and can undergo further reactions. acs.org

Nucleophilic Transformations:

The nitrogen atom of the nitroso group is weakly electrophilic and can be attacked by strong nucleophiles. For instance, organolithium and Grignard reagents can add to the nitroso-nitrogen. nih.gov

Another significant nucleophilic transformation involves the protons on the carbon atom adjacent (at the α-position) to the amine nitrogen. These protons are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an α-nitrosamino carbanion. This carbanion is a versatile nucleophile that can react with a variety of electrophiles, leading to substitution at the α-carbon. nih.gov

ReactantProduct of Nucleophilic Attack
Organolithium ReagentsUnstable oxyhydrazine intermediates
Grignard ReagentsUnstable oxyhydrazine intermediates
Strong Base (e.g., LDA)α-nitrosamino carbanion

Oxidative and Reductive Pathways

Oxidative Pathways:

N-nitrosamines can be oxidized to the corresponding nitramines. This transformation can be achieved using strong oxidizing agents such as peroxytrifluoroacetic acid or nitric acid. nih.gov The mechanism of oxidation can differ depending on the reagent used. Peroxytrifluoroacetic acid directly oxidizes the nitroso group, whereas nitric acid can lead to a nitro-for-nitroso exchange. nih.gov

In biological systems, the oxidation of N-nitrosamines is a critical pathway for their metabolic activation. Enzymes, such as cytochrome P450, can hydroxylate the α-carbon, leading to unstable intermediates that can ultimately generate DNA-alkylating species. nih.govwikipedia.org

Reductive Pathways:

The reduction of N-nitrosamines can lead to the formation of either the corresponding hydrazine (B178648) or the parent secondary amine through denitrosation. A variety of reducing agents can be employed for these transformations. For example, a combination of titanium tetrachloride and magnesium powder can reduce nitrosamines to hydrazines in high yields. acs.org Electrolytic reduction in acidic ethanol (B145695) has also been shown to be effective. acs.org In many reduction reactions, denitrosation to the parent amine is a competing side reaction. acs.org

Reagent/ConditionMajor Product(s)
Peroxytrifluoroacetic acidNitramine
Nitric acidNitramine
Cytochrome P450 (in vivo)α-hydroxy nitrosamine
TiCl₄ / MgHydrazine
Electrolytic reduction (acidic ethanol)Hydrazine, Parent Amine

Photochemical Reactivity and Degradation Mechanisms

N-nitrosamines are known to be photochemically active and can degrade upon exposure to ultraviolet (UV) light. acs.org The photolysis of N-nitrosamines in solution can proceed through several pathways, the course of which can be influenced by the pH of the medium. acs.org

In acidic conditions, the photochemical reactions of N-nitrosamines have been extensively studied. acs.org These reactions are often dominated by the reactivity of the aminium radical, which is formed upon photolytic cleavage of the N-N bond. acs.org

Under neutral conditions, photolysis can also lead to the formation of nitramines. acs.org The rate of photolytic degradation of N-nitrosamines is generally observed to increase with decreasing pH in aqueous solutions. acs.org However, the quantum yield of decomposition for some nitrosamines, like N-nitrosodimethylamine (NDMA), has been found to be relatively constant over a wide pH range before decreasing in alkaline conditions. acs.org

The photochemical degradation of nitrosamines is an important environmental fate process, as it contributes to their removal from sunlit surface waters and the atmosphere.

Acid-Catalyzed and Base-Catalyzed Reactions

Acid-Catalyzed Reactions:

In the presence of acid, N-nitrosamines can undergo denitrosation to yield the corresponding secondary amine and a nitrosating agent. nih.gov A common mechanism for this decomposition involves the protonation of the nitrosamine, followed by nucleophilic attack on the nitroso-nitrogen. nih.gov The rate of this acid-catalyzed denitrosation can be accelerated by the addition of nucleophiles such as bromide, thiocyanate, and thiourea. nih.gov

Base-Catalyzed Reactions:

As mentioned in section 3.1, the protons on the α-carbon of N-nitrosamines are acidic. In the presence of a strong base, these protons can be abstracted to form an α-nitrosamino carbanion. This facile deprotonation is a key feature of the chemistry of N-nitrosamines and enables a range of synthetic transformations at the α-position. acs.org For example, 1-nitroso-4-methyl-piperazine has been shown to undergo base-catalyzed deuterium (B1214612) exchange at the α-methylene protons, providing evidence for the formation of the carbanion intermediate. acs.org

Thermal Stability and Decomposition Processes

In general, the thermal decomposition of organic nitro compounds can be a complex process involving radical mechanisms and the evolution of gaseous products. dtic.mil For some energetic materials containing nitro groups, the removal of the nitro group is a key step in the thermal decomposition pathway. energetic-materials.org.cnbit.edu.cn

It is important to note that the conditions of thermal decomposition (e.g., temperature, atmosphere) can significantly influence the decomposition products and pathways.

Metabolic Transformations and Bioactivation Mechanisms in Vitro and Mechanistic Focus

Enzymatic Hydroxylation Pathways

The metabolic activation of N-nitrosamines, including 3-methyl-4-nitrosomorpholine, is predominantly initiated by enzymatic α-hydroxylation. nih.gov This reaction is catalyzed by the cytochrome P450 (P450) superfamily of enzymes, which are abundant in the liver and other tissues. wikipedia.orgresearchgate.net Specifically, P450 enzymes mediate the oxidation of a carbon-hydrogen bond on a carbon atom adjacent (in the α-position) to the nitroso group. nih.gov For this compound, there are two α-carbons: the methyl-substituted carbon at the 3-position and the unsubstituted carbon at the 5-position.

Studies on the parent compound, N-nitrosomorpholine (NMOR), have shown that α-hydroxylation is the key activation step. nih.govosti.gov This process is carried out by liver microsomes in the presence of an NADPH-generating system, which is characteristic of P450-mediated reactions. nih.govosti.gov While specific isozymes responsible for this compound metabolism have not been fully detailed, related nitrosamines are known to be substrates for various P450s, including CYP2E1 and CYP2B1. researchgate.netnih.govcdc.gov Hydroxylation of this compound can theoretically occur at either the C-3 or C-5 position, leading to the formation of unstable α-hydroxy-N-nitrosomorpholine intermediates.

Table 1: Key Metabolic Pathways in Nitrosamine (B1359907) Bioactivation

Metabolic Step Enzyme System Key Intermediate/Product Role in Bioactivation
α-Hydroxylation Cytochrome P450 (e.g., CYP2E1, CYP2B1) researchgate.netnih.gov α-Hydroxy nitrosamine Initial enzymatic activation step, forms an unstable intermediate. nih.gov

| β-Hydroxylation | Cytochrome P450 | β-Hydroxy nitrosamine | Detoxification pathway, forms more stable, excretable metabolites (e.g., N-nitroso(2-hydroxyethyl)glycine from NMOR). nih.govosti.gov |

Formation of Electrophilic Intermediates (e.g., Diazonium Ions, Aldehydes)

The α-hydroxy nitrosamine intermediates generated during enzymatic metabolism are highly unstable and undergo spontaneous, non-enzymatic decomposition. nih.govresearchgate.net This breakdown involves the cleavage of the carbon-nitrogen bond, leading to the opening of the morpholine (B109124) ring.

The decomposition of the α-hydroxy intermediate yields two main types of electrophilic species: an aldehyde and an alkyldiazonium ion. nih.govwikipedia.org In the case of N-nitrosomorpholine, α-hydroxylation produces an intermediate that decomposes to (2-hydroxyethoxy)acetaldehyde. nih.govosti.govdocumentsdelivered.com The other fragment, a diazohydroxide, rapidly loses water to form a highly reactive diazonium ion. researchgate.nethesiglobal.org This process is analogous to the diazotization of primary amines, which also generates diazonium salts. fiveable.memasterorganicchemistry.comlkouniv.ac.in

For this compound, hydroxylation at the 5-position would likely yield an analogous set of intermediates. Hydroxylation at the methyl-substituted 3-position would result in a different set of ring-opened products, though the fundamental mechanism of generating an aldehyde and a diazonium ion remains the same. The diazonium cation is a potent electrophile due to the excellent leaving group potential of molecular nitrogen (N₂). fiveable.me

Molecular Mechanisms of Adduct Formation (e.g., DNA, Protein Adduction)

The electrophilic intermediates formed during bioactivation, particularly the alkyldiazonium ion, are responsible for the compound's genotoxicity. nih.gov These reactive species readily attack nucleophilic sites on cellular macromolecules, such as DNA and proteins, to form covalent adducts. researchgate.net

The diazonium ion is a powerful alkylating agent. researchgate.net Studies on the diazonium ion derived from the metabolism of N-nitrosomorpholine show that it reacts with DNA to form a profile of adducts similar to those from simpler acyclic nitrosamines. nih.gov The primary targets on DNA are the purine (B94841) bases. The most abundant adducts identified from the N-nitrosomorpholine metabolite are formed at the N7 and O⁶ positions of guanine (B1146940) (N7-EA-Gua and O⁶-EA-Gua) and the N3 position of adenine (B156593) (N3-EA-Ade). nih.gov The formation of O⁶-alkylguanine adducts is particularly significant, as these lesions are known to be miscoding during DNA replication, leading to mutations. nih.gov

The aldehyde generated during decomposition can also contribute to toxicity by reacting with proteins and DNA, potentially forming cross-links or other adducts. nih.gov

Table 2: Potential DNA Adducts from Nitrosomorpholine Metabolites

Adduct Type DNA Site Significance Reference
O⁶-alkyldeoxyguanosine O⁶ of Guanine Highly mutagenic, causes G to A transition mutations. nih.govnih.gov
N7-alkyldeoxyguanosine N7 of Guanine Major adduct, can lead to depurination (loss of the base). nih.gov

| N3-alkyldeoxyadenosine | N3 of Adenine | A significant purine adduct. | nih.gov |

Structure-Metabolism Relationships of this compound and Analogues

The metabolic fate and biological activity of nitrosamines are highly dependent on their chemical structure. nih.govresearchgate.net The presence and position of substituents on the nitrosamine skeleton can significantly alter the rate and pathway of metabolism.

For cyclic nitrosamines like this compound, substitution at the α-carbon is a critical determinant of metabolic activation. acs.org

Steric Hindrance: Substitution on the α-carbon can introduce steric hindrance, which may inhibit the approach of the P450 enzyme and thus decrease the rate of α-hydroxylation. acs.org In this compound, the methyl group at the 3-position could sterically hinder hydroxylation at that site, potentially favoring hydroxylation at the unsubstituted 5-position.

Deuterium (B1214612) Isotope Effect: The importance of α-C-H bond cleavage is demonstrated by isotope effect studies. Replacing the α-hydrogens of N-nitrosomorpholine with deuterium (to make 3,3,5,5-tetradeutero-N-nitrosomorpholine) significantly decreased the extent of α-hydroxylation and reduced its carcinogenicity. nih.govosti.gov This confirms that α-hydroxylation is the rate-limiting activation step.

Ring Substituents: The nature of the ring system and substituents elsewhere can also influence potency. For instance, there is a significant difference in carcinogenic potency between the structurally similar N-nitrosomorpholine and N-nitrosopiperazine, highlighting the role of the heteroatom in the ring. acs.org

Table 3: Structural Features Affecting Nitrosamine Metabolism

Structural Feature Effect on Metabolism/Activity Example Compound
α-Hydrogen Atoms Essential for metabolic activation via α-hydroxylation. acs.org N-Nitrosodimethylamine
α-Carbon Substitution Can sterically hinder α-hydroxylation, reducing activation. acs.org N-Nitrosodiisopropylamine
β-Carbon Substitution Can reduce the rate of metabolism. nih.gov N-Nitrosodiethanolamine

| α-Deuterium Substitution | Decreases the rate of α-hydroxylation and reduces carcinogenicity. nih.govosti.gov | 3,3,5,5-tetradeutero-N-nitrosomorpholine |

Comparative Mechanistic Studies with Related Nitrosamines

The bioactivation mechanism of this compound can be understood by comparing it with other well-studied nitrosamines, such as its parent compound N-nitrosomorpholine (NMOR) and the simple acyclic nitrosamine, N-nitrosodimethylamine (NDMA).

The core bioactivation pathway is conserved across these compounds:

Enzymatic α-Hydroxylation: All three compounds require P450-mediated α-hydroxylation to initiate bioactivation. nih.govnih.govhesiglobal.org

Formation of Unstable Intermediates: This step generates an unstable α-hydroxy nitrosamine. nih.govhesiglobal.org

Generation of a Diazonium Ion: Spontaneous decomposition of the intermediate releases a highly electrophilic diazonium ion. nih.govresearchgate.net

Despite these mechanistic similarities, the structural differences between the parent compounds lead to distinct reactive intermediates and, consequently, different DNA adducts.

N-Nitrosodimethylamine (NDMA): Metabolism of NDMA produces formaldehyde (B43269) and the methyldiazonium ion . cdc.govhesiglobal.orgnih.gov This leads to the formation of methyl-DNA adducts , such as O⁶-methylguanine. nih.govnih.gov

N-Nitrosomorpholine (NMOR): Metabolism involves ring-opening and generates (2-hydroxyethoxy)acetaldehyde and a corresponding diazonium ion . nih.govosti.gov This results in larger, more complex DNA adducts than those from NDMA. nih.gov

This compound: This compound is expected to follow the pattern of NMOR, leading to ring-opened aldehydes and a diazonium ion. The resulting DNA adducts would be structurally related to those from NMOR but modified by the presence of the methyl group.

This comparison underscores a unifying principle in nitrosamine toxicology: while the specific alkylating agents and resulting adducts vary with the initial structure, the fundamental bioactivation sequence of α-hydroxylation followed by decomposition to a diazonium ion is a shared and critical pathway. researchgate.net

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of 3-methyl-4-nitrosomorpholine from complex matrices and for its precise quantification. These techniques are often coupled with mass spectrometry to provide a high degree of sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) stands as a powerful tool for the analysis of nitrosamines. These methods offer high sensitivity and selectivity, making them suitable for detecting trace levels of contaminants in various samples.

For the analysis of nitrosamines, reversed-phase chromatography is commonly employed. The separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with additives like formic acid to improve ionization.

In LC-MS/MS, the quantification of this compound would be performed in multiple reaction monitoring (MRM) mode. This involves the selection of a specific precursor ion (the molecular ion, [M+H]⁺) and one or more product ions generated through collision-induced dissociation. While specific MRM transitions for this compound are not widely published, they can be predicted based on its structure and data from similar compounds like N-nitrosomorpholine. The protonated molecule of this compound (C₅H₁₀N₂O₂) has an exact mass of approximately 131.0815 g/mol .

LC-HRMS provides an additional layer of confidence in identification by measuring the accurate mass of the precursor and fragment ions, allowing for the determination of the elemental composition. researchgate.net This high-resolution capability helps to distinguish the target analyte from isobaric interferences. researchgate.net

Table 1: Representative LC-MS/MS Parameters for Nitrosamine (B1359907) Analysis

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 150 mm x 2.1 mm, 2.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol or Acetonitrile
Flow Rate0.2 - 0.5 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ (for C₅H₁₀N₂O₂)m/z 131.0815
Potential Product IonsTo be determined experimentally

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS/MS) is a well-established technique for the analysis of volatile and semi-volatile nitrosamines. Due to the thermal lability of some nitrosamines, careful optimization of the injection and oven temperature program is crucial to prevent degradation.

In GC-MS analysis, this compound would be separated from other components of a sample based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and characteristic fragment ions are then detected. The PubChem database provides a mass spectrum for this compound, showing a molecular ion peak at m/z 130 and several fragment ions that can be used for identification and quantification. fu-berlin.de

For enhanced selectivity and sensitivity, GC-MS/MS can be employed. This technique involves the selection of a precursor ion and monitoring its specific fragmentation into product ions, similar to LC-MS/MS.

Table 2: GC-MS Fragmentation Data for this compound

m/zInterpretation
130Molecular Ion [M]⁺
100[M-NO]⁺
70[C₄H₈N]⁺
56[C₃H₆N]⁺
42[C₂H₄N]⁺

Data sourced from PubChem CID 92394. fu-berlin.de

Supercritical Fluid Chromatography (SFC-MS)

Supercritical fluid chromatography (SFC) coupled with mass spectrometry has emerged as a promising green alternative to normal and reversed-phase LC for the analysis of a wide range of compounds, including polar nitrosamines. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

The technique offers advantages such as high separation efficiency, fast analysis times, and reduced solvent consumption. For polar compounds like nitrosamines, a polar co-solvent (modifier) such as methanol is added to the supercritical CO₂ to enhance elution. SFC-MS is particularly beneficial for the analysis of thermally labile compounds as it operates at lower temperatures compared to GC. The direct coupling of SFC to a mass spectrometer is efficient, as the CO₂ depressurizes and is easily removed in the ion source, which can lead to enhanced signal intensities. pw.edu.pl

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of molecules. Nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy each provide unique information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the methyl protons and the protons on the morpholine (B109124) ring. The chemical shifts and coupling patterns of these protons would be influenced by their proximity to the electronegative oxygen and nitrogen atoms, as well as the nitroso group. A publication's supplementary information provides spectral data for this compound. pw.edu.pl

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
-CH₃~1.3Doublet
Ring Protons~2.5 - 4.5Multiplets

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the type of carbon (methyl, methylene) and its electronic environment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-N=O group, C-N, and C-O stretching vibrations. The N=O stretching vibration in nitrosamines typically appears in the region of 1408-1486 cm⁻¹. The C-N and C-O stretching vibrations would be observed in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Nitrosamines generally exhibit two characteristic absorption bands in the UV region. One is a high-intensity band around 230 nm, and the other is a lower-intensity band at a higher wavelength, typically between 345-374 nm, which is attributed to the n → π* transition of the nitroso group.

Table 4: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected FeatureApproximate Wavenumber/Wavelength
IR SpectroscopyN=O stretch1408 - 1486 cm⁻¹
UV-Vis Spectroscopyπ → π* transition~230 nm
UV-Vis Spectroscopyn → π* transition~345 - 374 nm

Sample Preparation and Enrichment Strategies (e.g., SPE, SPME, LLE)

Effective sample preparation is a critical prerequisite for the reliable determination of nitrosamines like this compound, especially at ng/L concentrations. researchgate.net The primary goals of this stage are to isolate the target analytes from interfering matrix components and to concentrate them to a level amenable to instrumental analysis. researchgate.netbiology-journal.org The choice of technique depends on the sample matrix, the physicochemical properties of the analyte, and the required detection limits.

Solid-Phase Extraction (SPE): This is the most widely applied extraction method for N-nitrosamines from various matrices, including drinking water, wastewater, and pharmaceutical solutions. researchgate.netchromatographyonline.com The technique involves passing a liquid sample through a solid sorbent material that retains the analytes. After washing the sorbent to remove interferences, the retained nitrosamines are eluted with a small volume of an appropriate solvent for subsequent analysis. biology-journal.org Activated carbon is a common sorbent choice for polar analytes like nitrosamines. phenomenex.com For instance, U.S. EPA Method 521 utilizes SPE for the analysis of nitrosamines in drinking water. researchgate.netamericanlaboratory.com Automated SPE systems can enhance sample throughput, precision, and accuracy by minimizing manual handling errors. americanlaboratory.com

Solid-Phase Microextraction (SPME): SPME is a solventless, rapid, and sensitive alternative to traditional extraction methods. researchgate.net It utilizes a coated fiber that selectively adsorbs analytes from the sample. The fiber is then thermally desorbed in the injection port of a gas chromatograph for analysis. biology-journal.org This technique significantly reduces sample preparation time compared to SPE or LLE. researchgate.netnih.gov Studies on various N-nitrosamines have demonstrated the excellent selectivity and speed of SPME, making it suitable for analyzing wastewater and for laboratory studies on nitrosamine formation. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE): LLE is a conventional technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. biology-journal.org The sample is mixed with a suitable organic solvent, which extracts the nitrosamines. The organic phase is then collected, concentrated, and analyzed. biology-journal.org While effective, LLE can be time-consuming and often requires large volumes of potentially toxic organic solvents. researchgate.net

The following table summarizes the key features of these common sample preparation techniques for nitrosamine analysis.

Table 1: Comparison of Sample Preparation and Enrichment Strategies for Nitrosamine Analysis

Technique Principle Advantages Disadvantages Common Application
Solid-Phase Extraction (SPE) Partitioning of analytes between a solid sorbent and a liquid sample. High recovery rates; effective for large sample volumes; can be automated. chromatographyonline.comamericanlaboratory.com Sorbent selectivity can be an issue; potential for matrix compound co-extraction. researchgate.net Analysis of nitrosamines in drinking water and pharmaceutical products. researchgate.netchromatographyonline.com
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber, followed by thermal desorption. Fast analysis time; solventless; excellent selectivity. researchgate.netnih.gov Fiber lifetime can be limited; requires specific GC inlet. Wastewater analysis and general surveys. nih.gov
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases. Simple and established technique. Time-consuming; requires large volumes of organic solvents; potential for emulsion formation. researchgate.netbiology-journal.org Traditional method for various sample types. biology-journal.org

Validation Parameters for Trace Analysis in Complex Matrices (Specificity, Sensitivity, Precision)

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose, providing reliable and accurate results. For trace analysis of genotoxic impurities like this compound, validation according to guidelines from bodies such as the International Council for Harmonisation (ICH) is crucial. eurofins.comnih.gov The key validation parameters include specificity, sensitivity, and precision.

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. resolvemass.ca In the context of nitrosamine analysis, this is typically achieved using mass spectrometric detection (MS/MS or HRMS), which can differentiate target analytes from other substances based on their specific mass-to-charge ratios and fragmentation patterns. biopharmaspec.comresolvemass.casciex.com This high degree of specificity is critical to avoid false-positive results. sciex.com

Sensitivity: The sensitivity of an analytical method describes its ability to detect and quantify low concentrations of the target analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.gov For nitrosamines, which have stringent acceptable intake limits, methods must be highly sensitive, often achieving LOQs in the parts-per-billion (ng/mL) range. eurofins.comresearchgate.netresearchgate.net For instance, validated methods for various nitrosamines have reported LOQs ranging from 0.25 to 3.53 ng/mL, demonstrating the low-level determination required. nih.govresearchgate.net

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility. nih.gov Precision is reported as the relative standard deviation (%RSD). For trace analysis of nitrosamines, acceptable precision is critical, with studies showing %RSD values typically below 15%, and often below 10%, demonstrating good method reproducibility. americanlaboratory.comresearchgate.netnih.gov

The table below presents typical performance characteristics from validated analytical methods for nitrosamine detection.

Table 2: Validation Parameters and Findings in Trace Nitrosamine Analysis

Parameter Description Typical Acceptance Criteria/Findings Source
Specificity Ability to differentiate the analyte from interferences. Achieved via selective detection methods like GC-MS/MS or LC-MS/MS. resolvemass.casciex.com
Sensitivity (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically in the low ng/mL or ppb range (e.g., 0.25-3.5 ng/mL). nih.govresearchgate.net
Precision (%RSD) Closeness of agreement among a series of measurements. Repeatability and intermediate precision RSD ≤ 15%. americanlaboratory.comnih.gov
Accuracy (Recovery) Closeness of the test results to the true value. Often required to be within 70-130%. researchgate.netthermofisher.com
Linearity (r²) Ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r) > 0.98 or coefficient of determination (r²) > 0.96. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties of 3-methyl-4-nitrosomorpholine and predicting its chemical reactivity. mdpi.comresearchgate.net Methods like Density Functional Theory (DFT) are employed to model the molecule's ground state, transition states, and reaction pathways. mdpi.com These calculations provide data on electron distribution, orbital energies (such as HOMO and LUMO), and the activation energies for metabolic reactions. frontiersin.orgnih.gov

A key area of investigation for N-nitrosamines is the initial metabolic activation step, typically α-hydroxylation mediated by Cytochrome P450 (CYP) enzymes. researchgate.net Quantum chemical calculations can model this process, determining the energy barriers for hydrogen abstraction from the carbon atoms adjacent to the nitrosamine (B1359907) nitrogen. frontiersin.org For this compound, there are two such positions: the methyl group (C3-methyl) and the C2 and C5 positions on the morpholine (B109124) ring. Calculations can predict the relative likelihood of hydroxylation at these sites.

Subsequent steps, including the formation of unstable intermediates like diazonium ions and carbocations, are also modeled to understand the molecule's potential to act as an alkylating agent. frontiersin.orgnih.gov The stability of these reactive intermediates is a critical factor in determining their biological effects. researchgate.net Non-carcinogenic nitrosamines, for instance, may form stable carbocations that preferentially react with water rather than biological macromolecules. researchgate.net

Table 1: Representative Data from Quantum Chemical Calculations on Nitrosamine Activation Pathways Note: This table presents typical parameters calculated for N-nitrosamines to illustrate the outputs of quantum chemical studies. Values are hypothetical for this compound and serve as an example.

Reaction StepCalculated ParameterTypical Value Range (kcal/mol)Significance
Initial Proton TransferActivation Energy (ΔG‡)+25 to +27Represents the initial enzymatic activation barrier. frontiersin.org
α-HydroxylationReaction Enthalpy (ΔH)-5 to +5Determines the thermodynamic favorability of the first metabolic step.
Formation of Diazonium IonActivation Energy (ΔG‡)+5 to +15Indicates the ease of forming the proximate alkylating agent. frontiersin.org
Formation of Carbenium IonReaction Enthalpy (ΔH)-40 to +25Predicts the stability of the ultimate reactive species. frontiersin.orgnih.gov
Reaction of Ion with Guanine (B1146940) (DNA)Reaction Enthalpy (ΔH)-90 to -120Shows the high thermodynamic favorability of DNA alkylation. nih.gov
Reaction of Ion with WaterReaction Enthalpy (ΔH)-75 to -95Represents the detoxification pathway through hydrolysis. nih.gov

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can model its interactions with biological macromolecules, such as enzymes and DNA, providing a dynamic view of binding events. researchgate.net

In the context of metabolism, MD simulations can be used to model the entry and binding of this compound within the active site of a Cytochrome P450 enzyme. These simulations reveal key information about:

Binding Affinity: Calculating the free energy of binding to predict how strongly the molecule interacts with the enzyme.

Binding Pose: Determining the most stable orientation of the molecule within the active site, which influences which α-carbon is positioned for hydroxylation.

Conformational Changes: Observing how the enzyme structure changes to accommodate the substrate molecule. researchgate.net

Similarly, MD simulations can be employed to study the interaction of the derived reactive intermediates (e.g., a carbocation) with a DNA duplex. These studies can illustrate how the alkylating agent approaches the DNA, identifies preferential binding sites (such as the N7 or O6 positions of guanine), and forms a covalent bond, providing a mechanistic model of DNA damage. The simulations track the stability of these interactions over time, from initial association to the formation of a stable adduct. nih.govmdpi.com

In Silico Prediction of Metabolic Pathways and Intermediate Stability

In silico tools and software platforms are widely used to predict the metabolic fate of xenobiotics, including this compound. nih.gov These systems utilize databases of known metabolic reactions and algorithms to forecast potential metabolites. Software like BioTransformer, Meteor, and TIMES can generate a comprehensive network of likely metabolic products. nih.gov

For this compound, these tools would predict several plausible transformations:

Phase I Metabolism: Primarily α-hydroxylation at the C2, C5, or the 3-methyl position, leading to ring-opening or demethylation. Other potential reactions include N-denitrosation or reduction of the nitroso group.

Phase II Metabolism: Conjugation reactions, such as glucuronidation or sulfation, of the hydroxylated metabolites to facilitate excretion.

Structure-Activity Relationship Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. nih.govresearchgate.net For this compound, SAR modeling provides mechanistic insights by examining how modifications to its structure would likely alter its metabolic activation and reactivity.

The key structural features of this compound that are relevant for SAR analysis include:

The N-Nitroso Group: This functional group is essential for its characteristic activity as a pro-alkylating agent. Its removal would eliminate this pathway.

The α-Carbons: The presence of hydrogen atoms on the carbons adjacent to the amine nitrogen (C2, C5, and the methyl group) is a prerequisite for metabolic activation via α-hydroxylation.

The Methyl Group at C3: This group introduces chirality and may influence how the molecule fits into an enzyme's active site. Its replacement with other alkyl groups could alter the rate of metabolism or the preferred site of hydroxylation.

The Morpholine Ring: The ring's conformation and the presence of the oxygen atom influence the molecule's solubility and electronic properties.

SAR modeling can be qualitative or quantitative (QSAR). A qualitative SAR analysis for this compound would involve comparing its predicted activity to that of related compounds like N-nitrosomorpholine and N-nitrosodimethylamine.

Table 2: Predicted Effects of Structural Modifications on the Activity of this compound

Structural ModificationPredicted Effect on Metabolic Activation/ReactivityRationale
Removal of the 3-methyl group (to N-nitrosomorpholine)May alter the regioselectivity of α-hydroxylation, potentially favoring the C2/C6 positions.The methyl group sterically and electronically influences the adjacent C2 position, and its absence simplifies the potential hydroxylation sites.
Replacement of α-hydrogens with alkyl groupsWould likely block metabolic activation at that position.α-hydroxylation requires the presence of a C-H bond. Blocking all α-positions is a common strategy to detoxify N-nitrosamines.
Introduction of electron-withdrawing groups on the ringMay decrease the rate of enzymatic α-hydroxylation.These groups can destabilize the transition state for hydrogen abstraction by drawing electron density away from the α-carbons.
Replacement of the ring oxygen with carbonCould alter solubility and the electronic environment of the α-carbons, potentially changing the rate and products of metabolism. researchgate.netfrontiersin.orgThe oxygen atom influences the molecule's polarity and inductive effects on the ring, affecting its interaction with metabolic enzymes. researchgate.netfrontiersin.org

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound is critical to its biological interactions. Conformational analysis and stereochemical predictions, often performed using computational methods, provide insight into the molecule's preferred shapes and isomers.

Several key stereochemical features are present in this compound:

Ring Conformation: The morpholine ring typically adopts a stable chair conformation to minimize steric strain. The methyl group at the C3 position can be in either an axial or equatorial position. Computational energy calculations can predict that the equatorial conformation is significantly more stable.

N-Nitroso Group Isomerism: Rotation around the N-N bond is restricted, leading to the existence of E and Z isomers (also known as syn and anti). The relative stability of these isomers can be calculated, which is important as different isomers may have different biological activities or metabolic profiles.

Chirality: The C3 carbon is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-3-methyl-4-nitrosomorpholine and (S)-3-methyl-4-nitrosomorpholine. Biological systems, particularly enzymes, are chiral. Therefore, it is highly probable that the two enantiomers will interact differently with Cytochrome P450 enzymes, potentially leading to different rates of metabolism or different metabolic products. Computational docking studies can predict which enantiomer binds more favorably to an enzyme active site.

Understanding these stereochemical aspects is crucial, as the biological activity of the compound could be primarily associated with only one of the enantiomers or conformers.

Environmental Disposition and Biotransformation in Abiotic/biotic Systems

Formation in Environmental Matrices (e.g., Water, Air, Soil)

The formation of 3-methyl-4-nitrosomorpholine in the environment is contingent upon the co-occurrence of its precursor, the secondary amine 3-methylmorpholine (B1346471), and a nitrosating agent. 3-methylmorpholine is utilized in the chemical industry as a catalyst and solvent in the synthesis of various organic compounds, including polyurethanes and epoxy resins. Its industrial application suggests potential release into the environment through wastewater discharges or atmospheric emissions.

Nitrosating agents, such as nitrite (B80452) (NO₂⁻) and nitrogen oxides (NOx), are ubiquitous in the environment. In aqueous systems like rivers, lakes, and wastewater, the reaction between 3-methylmorpholine and nitrite can lead to the formation of this compound. This reaction is influenced by various factors, including pH and the presence of catalysts or inhibitors. In the atmosphere, 3-methylmorpholine vapor can react with nitrogen oxides, particularly in polluted air, to form the corresponding nitrosamine (B1359907). researchgate.net Similarly, in soil environments, the presence of nitrite, often from agricultural runoff or microbial activity, and the precursor amine can result in the in-situ formation of this compound. Studies have shown that the organic matter content of soil can influence the rate of nitrosamine formation. fao.orgokstate.edu

Chemical and Photochemical Degradation in Environmental Systems

The persistence of this compound in the environment is largely determined by its susceptibility to chemical and photochemical degradation processes.

Chemical Degradation: N-nitrosamines are generally resistant to hydrolysis under typical environmental pH conditions. acs.orgresearchgate.net Therefore, the breakdown of this compound through hydrolysis in natural waters and moist soils is expected to be a very slow process and not a significant removal mechanism.

Photochemical Degradation (Photolysis): In contrast, photolysis is a major degradation pathway for N-nitrosamines. acs.org These compounds absorb ultraviolet (UV) radiation from sunlight, which leads to the cleavage of the N-NO bond. gassnova.no The photolytic half-life of nitrosamines in the atmosphere is estimated to be in the order of minutes under direct sunlight. researchgate.netsci-hub.se In surface waters, the rate of photodegradation is influenced by water clarity, depth, and the intensity of solar radiation. researchgate.net While the quantum yield for the photolysis of this compound has not been specifically determined, data for other cyclic and acyclic nitrosamines indicate that photolysis is a rapid and significant degradation process in sunlit environmental compartments. acs.orgdoi.org The photodegradation of N-nitrosamines in water has been shown to produce a variety of byproducts, including the corresponding secondary amine, nitrite, and nitrate (B79036) ions.

Below is a table summarizing the photolysis data for several analogous N-nitrosamines.

Nitrosamine CompoundWavelength (nm)Quantum Yield (Φ)Half-life (t½)Conditions
N-Nitrosodimethylamine (NDMA)2270.418-38 hoursSurface water, 1m depth
N-Nitrosodiethylamine (NDEA)2300.434.3 - 8.5 minutesUV lamp, 40°C
N-Nitrosodibutylamine (NDBA)2340.52~4.3 minutesUV lamp, 40°C
N-Nitrosopyrrolidine (NPYR)2300.55~8.5 minutesUV lamp, 40°C
N-Nitrosopiperidine (NPIP)2340.51Not specifiedNot specified

This table is generated based on available data for analogous compounds and is for illustrative purposes. Specific rates for this compound may vary.

Microbial and Enzymatic Biotransformation in Environmental Contexts

Some N-nitrosamines, such as N-nitrosodimethylamine (NDMA), have been found to be resistant to microbial degradation in some environmental settings, with slow disappearance observed in soil and sewage after a lag period. nih.gov Other studies have shown that certain microorganisms are capable of degrading NDMA, often through cometabolism, where the degradation occurs in the presence of another primary substrate. nih.govosti.gov The biodegradation of NDMA can lead to the formation of intermediates such as formaldehyde (B43269) and methylamine. nih.gov The enzymatic pathways for nitrosamine degradation often involve cytochrome P450 monooxygenases, which initiate the breakdown by hydroxylating the carbon atom adjacent to the nitroso group. researchgate.netresearchgate.net This leads to an unstable intermediate that decomposes, releasing the aldehyde and a diazohydroxide. researchgate.net

The biodegradation of cyclic nitrosamines may differ from that of their acyclic counterparts. Studies on the biodegradation of N-nitrosodiethanolamine (NDELA) in water have shown half-lives ranging from 28.5 to 33.1 days, while NDMA and N-nitrosopiperazine (NPz) were found to be significantly less biodegradable under similar conditions. sintef.no This suggests that the biodegradability of this compound in soil and water may be limited and likely dependent on the presence of specific microbial communities with the necessary enzymatic capabilities.

Fate and Transport Modeling in Environmental Compartments

Predicting the environmental distribution of this compound requires the use of fate and transport models. These models integrate the physical and chemical properties of the compound with environmental parameters to estimate its partitioning and movement between air, water, soil, and sediment. acs.orgrsc.org

Given its expected properties as a small, polar, and water-soluble molecule, this compound is likely to be mobile in aqueous environments. Modeling studies on the analogous compound NDMA have shown that it has a low tendency to sorb to soil and sediment, leading to a high potential for leaching into groundwater. nih.govethz.ch Volatilization from surface water and moist soil can also be a significant transport pathway for smaller nitrosamines, although this is dependent on factors like temperature and air-water partition coefficient. ethz.ch

Influence of Environmental Factors on Nitrosamine Formation and Persistence

Several environmental factors can significantly influence the formation and persistence of this compound.

pH: The rate of nitrosamine formation from secondary amines and nitrite is highly pH-dependent. The reaction is generally favored under acidic conditions. However, formation can still occur at neutral or even slightly alkaline pH, particularly in the presence of certain catalysts. okstate.edu The photodegradation rate of some nitrosamines has also been shown to be influenced by pH. acs.org

Temperature: Temperature can affect the rate of chemical reactions, including nitrosamine formation. While higher temperatures generally increase reaction rates, one study on N-nitrosomorpholine formation showed an enhanced rate in frozen solutions.

Presence of Precursors: The concentration of 3-methylmorpholine and nitrosating agents is a primary driver of formation. Environments with high inputs of these substances, such as industrial discharge points or areas with significant agricultural runoff, are potential hotspots for nitrosamine formation.

Organic Matter: Dissolved and particulate organic matter in water and soil can have a dual role. It can act as a precursor for nitrosamine formation if it contains secondary or tertiary amine moieties. nih.gov Conversely, it can also inhibit photolysis by absorbing UV radiation, thereby increasing the persistence of nitrosamines in surface waters. okstate.edu

Inhibitors and Catalysts: Certain compounds can inhibit or catalyze nitrosamine formation. For example, ascorbic acid (Vitamin C) is a known inhibitor of nitrosation. Conversely, some metal ions and other chemical species can catalyze the reaction.

Role of 3 Methyl 4 Nitrosomorpholine in Chemical Biology and Model Systems Research

Application as a Mechanistic Probe for Nitrosamine (B1359907) Biology

3-Methyl-4-nitrosomorpholine, like other N-nitrosamines, serves as a crucial mechanistic probe for understanding the biological actions of this class of carcinogens. The study of such compounds is fundamental to elucidating the pathways that lead from exposure to carcinogenesis. jchr.orgimpactfactor.org Nitrosamines are pro-carcinogens, meaning they require metabolic activation to exert their toxic effects. nih.gov This activation is a key area of investigation where compounds like this compound are instrumental.

The primary mechanism of activation for N-nitrosamines is enzymatic α-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues. impactfactor.orgnih.govnih.govmdpi.com For this compound, this hydroxylation would occur on the carbon atom adjacent (in the alpha position) to the nitroso group. The presence of the methyl group at the 3-position influences which α-carbon is hydroxylated, thereby determining the specific reactive intermediates that are formed.

Following α-hydroxylation, the resulting α-hydroxynitrosamine is an unstable intermediate. acs.orgresearchgate.net It spontaneously decomposes to form a diazonium ion, which is a highly reactive electrophile. nih.govacs.org This ion can then alkylate cellular macromolecules, most significantly DNA. nih.govnih.gov By studying the specific DNA adducts formed from this compound, researchers can trace the molecular events that initiate mutagenesis. The formation of DNA adducts, such as O6-methylguanine, is considered a critical step in the initiation of cancer by nitrosamines. nih.govmdpi.com

The use of structurally distinct nitrosamines like this compound allows scientists to probe the subtleties of this activation process. For example, comparing its metabolic fate and DNA adduct profile to that of the parent compound, N-nitrosomorpholine, can reveal how the methyl group affects enzyme affinity, the rate of metabolism, and the ultimate carcinogenic potency. These studies provide a deeper understanding of the structure-activity relationships within the nitrosamine class.

Use in In Vitro Cellular and Subcellular Studies

In vitro systems are essential tools for investigating the genotoxicity of compounds like this compound without the complexities of a whole animal model. These studies typically use cultured cells or subcellular fractions, such as liver microsomes (S9 fraction), which contain the CYP enzymes necessary for metabolic activation. researchgate.netnih.gov

In cellular studies, various cell lines, including human-derived cells like TK6 or HepaRG, are exposed to the nitrosamine. nih.govusp.orgnih.gov Researchers then measure endpoints such as DNA damage, gene mutations, and chromosomal aberrations. For instance, the mutagenicity of N-nitrosamines can be assessed in gene mutation assays that measure mutations at the thymidine kinase (TK) and hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene loci. nih.gov The induction of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division, is another common indicator of genotoxicity. nih.gov

Subcellular studies often employ the liver S9 fraction from rats or hamsters to simulate hepatic metabolism. researchgate.neteuropa.eu This is particularly important for pro-carcinogens like this compound, which are not genotoxic without metabolic activation. The compound is incubated with the S9 mix and then used in an assay, for example, with bacterial cells, to assess for mutagenicity.

The table below summarizes typical findings from in vitro genotoxicity studies on nitrosamines, which would be expected to be similar for this compound in the presence of metabolic activation.

Assay TypeCell Line/SystemEndpoint MeasuredTypical Result for Carcinogenic Nitrosamines
Micronucleus Test Human TK6 cells + S9Frequency of micronucleiConcentration-dependent increase nih.gov
Gene Mutation Assay Human TK6 cells + S9Mutations at the TK and HPRT lociPositive for mutation induction nih.gov
Comet Assay HepaRG cellsDNA strand breaks (% tail DNA)Significant increase in DNA damage usp.orgnih.gov
Subcellular Metabolism Liver S9 microsomesFormation of metabolitesProduction of reactive alkylating species

These in vitro studies are critical for screening compounds for potential carcinogenicity and for conducting detailed mechanistic investigations into how factors like the methyl group on the morpholine (B109124) ring can alter the genotoxic profile of a nitrosamine.

Development of Biological Assays for Nitrosamine Activity

The study of compounds like this compound has contributed to the development and refinement of biological assays for detecting nitrosamine activity. Given that many nitrosamines are potent mutagens and carcinogens, sensitive and reliable assays are crucial for regulatory and research purposes. oup.comnih.gov

The Bacterial Reverse Mutation Assay , commonly known as the Ames test , is a widely used method to assess the mutagenic potential of chemicals. oup.comnih.govdtic.mil The test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in amino acid synthesis. A positive result is recorded if the test chemical causes a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. For nitrosamines, this test requires the addition of a metabolic activation system (S9 fraction). jrfglobal.com Research has led to the development of an "Enhanced Ames Test" with specific conditions, such as the use of hamster liver S9 and a pre-incubation step, to increase the sensitivity for detecting nitrosamines. europa.eujrfglobal.com

The Comet Assay (Single Cell Gel Electrophoresis) is another sensitive method used to detect DNA damage in individual cells. nih.govnih.govfrontiersin.org After exposure to a potential genotoxin, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further towards the anode, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage. researchgate.net This assay is valuable for studying the DNA-damaging effects of metabolically activated this compound in various cell types. nih.gov

The table below presents representative data from these assays for known nitrosamines, illustrating the type of results that would be expected when testing this compound.

AssayTest SystemMetabolic ActivationEndpointRepresentative Result
Enhanced Ames Test S. typhimurium TA100, E. coli WP2uvrAHamster Liver S9 (30%)Revertant ColoniesPositive (increase in colonies) oup.comnih.gov
Comet Assay Human cells (e.g., lymphocytes, HepaRG)Required for pro-mutagens% DNA in Comet TailSignificant increase nih.govnih.govresearchgate.net
In Vivo TGR Assay Big Blue® Rodents (Liver)In vivo metabolismcII Mutant FrequencyDose-dependent increase researchgate.netdiffundit.com

These assays, refined through research on a wide range of nitrosamines, are fundamental to hazard identification and risk assessment for this class of compounds.

Contribution to Understanding General Nitrosamine Chemistry in Biological Contexts

Research on individual compounds such as this compound contributes significantly to the broader understanding of nitrosamine chemistry within a biological context. The central theme of nitrosamine carcinogenicity is their conversion into highly reactive alkylating agents through metabolic processes. nih.govacs.org

The study of specific nitrosamines confirms the general mechanism of action:

Metabolic Activation : The process begins with the enzymatic oxidation of a carbon atom alpha to the N-nitroso group, a reaction primarily carried out by cytochrome P450 enzymes. impactfactor.orgnih.govacs.org

Formation of Unstable Intermediates : This oxidation produces an α-hydroxynitrosamine, which is chemically unstable. researchgate.net

Generation of Electrophiles : The intermediate rapidly decomposes, losing an aldehyde or ketone, to form a diazonium ion. nih.govacs.org This electrophilic species is the ultimate carcinogen.

DNA Alkylation : The diazonium ion readily reacts with nucleophilic sites on DNA bases, forming covalent adducts. These adducts, if not repaired, can lead to mispairing during DNA replication, causing permanent mutations. nih.govnih.govnih.gov

By examining compounds with different substituents, such as the methyl group in this compound, scientists can understand how structure affects biological activity. The position and nature of alkyl groups can influence the rate of CYP-mediated metabolism, the stability of the resulting diazonium ion, and the specific DNA adducts that are formed. For example, the metabolism of an ethyl group versus a methyl group can lead to different adducts and, consequently, different organ-specific carcinogenic effects. nih.gov This detailed chemical understanding is essential for predicting the carcinogenic potential of newly identified nitrosamines and for developing strategies to mitigate their risks. jchr.org

Future Research Directions and Methodological Advancements

Innovations in Synthetic Accessibility and Analogue Discovery

Recent advancements in synthetic organic chemistry are paving the way for more efficient and versatile production of 3-methyl-4-nitrosomorpholine and a diverse library of its analogues. These innovations are critical for facilitating in-depth structure-activity relationship (SAR) studies.

Novel Synthetic Routes: Researchers are exploring novel synthetic strategies to improve the accessibility and yield of this compound. One reported method involves a gram-scale synthesis that provides a significant quantity of the compound for extensive research. rsc.org Beyond this, the broader field of morpholine (B109124) synthesis has seen the development of efficient procedures for creating substituted morpholine derivatives. nih.gov Methodologies such as a four-step synthesis of cis-3,5-disubstituted morpholines utilizing a key Pd-catalyzed carboamination reaction offer precise control over stereochemistry. nih.gov Furthermore, multicomponent reactions, like the Ugi reaction, are being employed for the de novo assembly of highly substituted morpholines, allowing for rapid diversification of the morpholine scaffold. acs.org Another green chemistry approach involves the selective monoalkylation of amines using ethylene (B1197577) sulfate (B86663) for the synthesis of various morpholines. chemrxiv.org

Analogue Discovery: The development of combinatorial chemistry techniques and high-throughput synthesis platforms enables the rapid generation of a wide array of this compound analogues. nih.gov By systematically modifying the substituents on the morpholine ring, researchers can investigate how structural changes influence the compound's chemical and biological properties. For instance, the synthesis of a diverse library of morpholine templates has been achieved, providing a valuable resource for screening and identifying compounds with specific activities. nih.gov The synthesis of various new morpholine derivatives, including those incorporating 1,2,4-triazole (B32235) moieties, further expands the chemical space available for exploration. researchgate.net

Below is an interactive data table summarizing various synthetic strategies for morpholine derivatives, which can be adapted for the synthesis of this compound analogues.

Synthetic StrategyKey FeaturesPotential Application for this compound Analogues
Gram-scale Synthesis Enables production of large quantities of the target compound. rsc.orgFacilitates extensive toxicological and mechanistic studies.
Pd-catalyzed Carboamination Provides stereocontrolled synthesis of substituted morpholines. nih.govAllows for the creation of specific stereoisomers of analogues to study stereoselectivity in biological interactions.
Multicomponent Ugi Reaction Allows for the rapid assembly of highly diverse morpholine structures. acs.orgEnables the generation of large analogue libraries for high-throughput screening.
Selective Monoalkylation with Ethylene Sulfate Offers a greener and more efficient route to morpholine synthesis. chemrxiv.orgProvides an environmentally friendly approach to producing a range of analogues.
Combinatorial Synthesis Facilitates the creation of large, diverse libraries of related compounds. nih.govAccelerates the discovery of analogues with modulated properties.

Development of Novel Mechanistic Probes

To elucidate the precise mechanisms of action of this compound, the development of sophisticated chemical probes is essential. These tools are designed to track the molecule's fate in biological systems and identify its molecular targets.

Isotopically Labeled Analogues: A key strategy in developing mechanistic probes is the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). For instance, the synthesis of isotopically labeled compounds like N-Nitrosomorpholine-d8 serves as a valuable tool in metabolic studies. medchemexpress.com These labeled analogues can be traced and quantified using mass spectrometry, allowing researchers to follow the metabolic pathways of this compound and identify its metabolites with high precision. The synthesis of isotopically labeled synthons, such as 1,3-[2-¹³C]- and 1,3-[2-¹³C, 2-²H₂]dithiane, provides building blocks for the construction of more complex labeled molecules. nih.gov

Principles of Chemical Probe Development: The design of effective chemical probes follows a set of established principles. mskcc.org High-quality probes should exhibit high potency and selectivity for their intended target to minimize off-target effects that could lead to misleading results. nih.govnih.gov The development of such probes for this compound would enable researchers to confidently identify its interacting partners and signaling pathways. Advanced tools like PROteolysis TArgeting Chimeras (PROTACs) represent a newer class of chemical probes that can induce the degradation of specific target proteins, offering a powerful method for studying protein function. rsc.org While not yet developed for this compound, the principles of PROTAC design could be applied in the future to investigate its protein targets.

Advanced Computational Modeling for Predictive Research

Computational chemistry and toxicology are becoming indispensable tools for predicting the behavior and potential hazards of chemical compounds, including this compound. These in silico methods offer a rapid and cost-effective means of prioritizing compounds for further experimental investigation.

Quantum Chemical Calculations: Quantum mechanical methods, such as Density Functional Theory (DFT), are being employed to study the electronic structure and reactivity of nitrosamines. frontiersin.orgrsc.org These calculations can provide insights into the mechanisms of metabolic activation and deactivation, which are crucial for understanding their carcinogenic potential. frontiersin.orgnih.gov By modeling the reaction profiles of nitrosamines, researchers can predict the likelihood of the formation of DNA-reactive species. frontiersin.org

Predictive Toxicity Models: Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or toxicity. mdpi.comacs.org These models are used to predict the toxicity of untested chemicals based on the properties of similar compounds with known toxicity data. mdpi.comresearcher.life The Carcinogenic Potency Categorization Approach (CPCA) is a structure-activity relationship-based method that assigns nitrosamines to different potency categories based on their structural features, providing a framework for determining acceptable intake limits. nih.govnih.gov Kinetic models are also being developed to assess the potential carcinogenicity of nitrosamines. semanticscholar.org Furthermore, in silico models for predicting the metabolism of xenobiotics can help to identify potential metabolites of this compound and guide experimental metabolic studies. researchgate.netnews-medical.netnih.gov

The following table outlines some of the advanced computational models and their applications in the study of nitrosamines.

Computational ModelPrincipleApplication to this compound Research
Density Functional Theory (DFT) Quantum mechanical calculations to determine electronic structure and reactivity. frontiersin.orgrsc.orgPredicting metabolic activation pathways and the formation of reactive intermediates.
Quantitative Structure-Activity Relationship (QSAR) Statistical correlation of chemical structure with biological activity. mdpi.comacs.orgPredicting potential toxicity and carcinogenicity based on molecular descriptors.
Carcinogenic Potency Categorization Approach (CPCA) Structure-activity relationship-based categorization of carcinogenic potency. nih.govnih.govEstimating an acceptable intake limit to guide risk assessment.
In Silico Metabolism Prediction Algorithms to predict the metabolic fate of a compound. researchgate.netnews-medical.netIdentifying potential metabolites for targeted analytical detection and toxicological evaluation.

Enhanced Analytical Strategies for Environmental and Biological Monitoring

The ability to detect and quantify trace levels of this compound in complex environmental and biological matrices is crucial for exposure assessment and regulatory monitoring. Continuous advancements in analytical instrumentation are leading to more sensitive, selective, and high-throughput methods.

Advanced Chromatographic and Mass Spectrometric Techniques: Modern analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the cornerstones of nitrosamine (B1359907) analysis. microbiozindia.comresearchgate.netnih.gov Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) offer high sensitivity and selectivity for the detection of nitrosamine impurities in various samples, including pharmaceuticals. aurigeneservices.comchromatographyonline.comlcms.cznih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the confident identification of nitrosamines in complex matrices. microbiozindia.comnih.govthermofisher.comresearchgate.net The development of multi-analyte methods allows for the simultaneous screening and quantification of multiple nitrosamines in a single run. nih.gov

Development of Biosensors: Biosensors represent a promising frontier for the rapid and on-site monitoring of environmental pollutants. mdpi.comije.irneliti.comresearchgate.netsemanticscholar.org These devices utilize a biological recognition element, such as an antibody, enzyme, or DNA aptamer, coupled with a transducer to generate a measurable signal in the presence of the target analyte. neliti.com While specific biosensors for this compound are not yet widely available, the principles of biosensor design could be applied to develop portable and cost-effective tools for real-time environmental and biological monitoring. mdpi.comije.irneliti.com

This interactive table compares different analytical techniques for the detection of nitrosamines.

Analytical TechniqueAdvantagesDisadvantages
GC-MS/MS High sensitivity and selectivity, suitable for volatile compounds. researchgate.netMay require derivatization for non-volatile compounds.
LC-MS/MS Versatile for a wide range of compounds, high sensitivity and selectivity. microbiozindia.comlcms.cznih.govMatrix effects can sometimes suppress ionization.
HRMS High mass accuracy for unambiguous identification. microbiozindia.comnih.govHigher instrument cost compared to tandem MS.
Biosensors Potential for rapid, portable, and real-time monitoring. ije.irneliti.comDevelopment can be complex, and specificity may be a challenge.

Interdisciplinary Research Opportunities

A comprehensive understanding of this compound necessitates a collaborative, interdisciplinary approach that integrates expertise from various scientific fields.

Chemistry and Biology: The synergy between synthetic chemists and biologists is crucial for the design and evaluation of novel analogues and mechanistic probes. Chemists can synthesize compounds with specific structural modifications, while biologists can assess their activity and effects in cellular and animal models. This collaboration is essential for elucidating structure-activity relationships and mechanisms of action. ncl.ac.uk

Toxicology and Environmental Science: Toxicologists and environmental scientists can work together to assess the risks posed by this compound to human health and ecosystems. This includes studying its environmental fate and transport, as well as its long-term health effects. The development of sensitive analytical methods is a key area of collaboration between analytical chemists and environmental scientists. semanticscholar.org

Computational Science and Experimental Research: The integration of computational modeling with experimental research can accelerate the pace of discovery. researchgate.net In silico predictions of toxicity and metabolism can guide the design of focused and efficient laboratory experiments, reducing the reliance on animal testing and providing a deeper understanding of the underlying mechanisms. frontiersin.orgresearchgate.net

By fostering these interdisciplinary collaborations, the scientific community can address the complex questions surrounding this compound in a more holistic and effective manner.

Q & A

Q. How should researchers validate computational predictions of this compound metabolite toxicity?

  • Answer : In silico tools (e.g., QSAR, molecular docking) must be cross-validated with in vitro cytochrome P450 inhibition assays and in vivo metabolite profiling. For example, predicted α-hydroxylation metabolites should be confirmed via LC-HRMS and compared to synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.